molecular formula C12H23ClN2O3 B051985 Polyquaternium-32 CAS No. 35429-19-7

Polyquaternium-32

Cat. No. B051985
CAS RN: 35429-19-7
M. Wt: 278.77 g/mol
InChI Key: QWMYWGHYRCRBFI-UHFFFAOYSA-M
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Description

Polyquaternium-32 is a conditioning polymer primarily used in personal care products such as conditioners and facial cleansing products . It is a polycationic polymer, part of a larger group of polymers used in the personal care industry known as Polyquaterniums . The molecules of this compound are positively charged, allowing them to attach to the negatively charged hair shaft and form a coherent film on the hair surface .

Scientific Research Applications

  • Cosmetic Use

    Polyquaternium-10 is used in cosmetics as a conditioner, thickener, and emollient. It's safe for cosmetic use in current practices (International Journal of Toxicology, 1988) International Journal of Toxicology, 1988.

  • Ophthalmic Preparations

    Polyquaternium-1, a quaternary ammonium polymer, is used in disinfecting solutions for contact lenses and artificial tear products as a preservative (Food and Drug, 2011) Food and Drug, 2011.

  • Electroplating

    Polyquaternium-2 is used as a leveling agent in copper electroplating, demonstrating effectiveness in creating uniform copper deposits (Electrochemistry, 2016) Electrochemistry, 2016.

  • Hair Care

    Polyquaternium-7 and Polyquaternium-22 are used as antistatic agents, film formers, and hair fixatives in cosmetics (International Journal of Toxicology, 2016) International Journal of Toxicology, 2016.

  • Antimicrobial Mechanisms

    Research on Polyquaternium-1's genetic resistance mechanisms in Serratia marcescens revealed that it targets cell membranes (The Journal of Antimicrobial Chemotherapy, 2004) The Journal of Antimicrobial Chemotherapy, 2004.

  • Hair Fiber Morphology

    Polyquaternium-7 alters the morphology of hair fibers, increasing surface roughness and improving hair appearance (Materials Research, 2003) Materials Research, 2003.

  • Analytical Detection

    Polyquaternium polymers in shampoos and conditioners can be detected electroanalytically (Analytical Sciences, 2019) Analytical Sciences, 2019.

  • Environmental Fate

    The sorption of polyquaterniums, including those used in cosmetics, to humic acid was studied as an important factor in mitigating environmental release (Water, Air, & Soil Pollution, 2011) Water, Air, & Soil Pollution, 2011.

  • Hair Conditioning

    Polyquaternium-74 is a high-performance conditioning polymer used in 2-in-1 shampoo formulations for detangling and enhancing hair shine (Cosmetics and Toiletries, 2008) Cosmetics and Toiletries, 2008.

  • Quantification Methods

    Potentiometric polyion-sensitive polymeric membrane-based electrodes can quantify levels of Polyquaternium-10 in cosmetic samples (Analytical Methods, 2016) Analytical Methods, 2016.

Mechanism of Action

Target of Action

Polyquaternium-32 is a cationic copolymer of acrylamide and the quaternary ammonium salt with diallyldimethylammonium chloride . Its primary targets are hair and skin due to their negatively charged surfaces . The positive charges of this compound allow it to ionically bond with these targets .

Mode of Action

This compound interacts with its targets (hair and skin) by neutralizing their negative charges . This interaction helps hair lie flat and enhances the smoothness of the skin . In addition, it has been found to have antimicrobial properties , which could be attributed to its interaction with the negatively charged bacterial cell membranes .

Biochemical Pathways

It’s known that the compound’s cationic nature allows it to interact with the negatively charged surfaces of hair and skin . This interaction can influence various biochemical processes, such as the regulation of hair and skin pH, hydration levels, and microbial activity.

Pharmacokinetics

Its impact on bioavailability is primarily related to its ability to remain on the skin and hair after application, resisting rinse-off due to its ionic bonding with these surfaces .

Result of Action

The application of this compound results in several observable effects. It provides noticeable conditioning properties to hair, reducing frizz, and improving manageability . This results in softer, silkier, and more manageable hair . On the skin, it can enhance smoothness and potentially exert antimicrobial effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the application environment can affect its performance . Moreover, the presence of other ingredients in a formulation can also impact its action. For example, in cosmetic formulations, it’s often used in combination with other ingredients that can enhance or modify its effects .

properties

IUPAC Name

prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO2.C3H5NO.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;1-2-3(4)5;/h1,6-7H2,2-5H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMYWGHYRCRBFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.C=CC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35429-19-7
Record name Acrylamide-methacryloyloxyethyltrimethylammonium chloride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35429-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35429-19-7
Record name Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1), polymer with 2-propenamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N-TRIMETHYL-2-[(2-METHYL-1-OXO-2-PROPEN-1-YL)OXY]ETHANAMINIUM CHLORIDE (1:1) POLYMER WITH 2-PROPENAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the implications of Polyquaternium-32's inclusion in commercially available lubricants?

A2: The study highlights the presence of this compound in several commercially available over-the-counter (OTC) sexual lubricants []. The research suggests that this compound, along with glycerin, significantly contribute to the observed anti-HIV activity of these lubricants. This finding opens avenues for developing lubricants specifically optimized for their anti-HIV properties using these components. Notably, both this compound and glycerin are considered safe for topical use according to FDA guidelines [], making them promising candidates for further exploration in HIV prevention strategies.

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